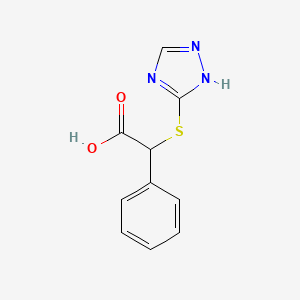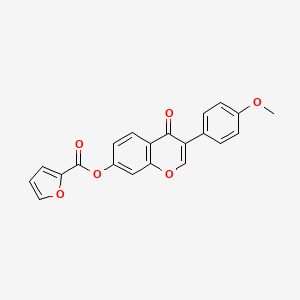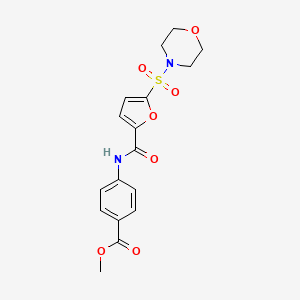
2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves reactions with carboxylic acid chloride and thiosemicarbazide followed by thermal cyclization . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions, including S-alkylation using different activated halogenated compounds in a basic medium .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Derivatives of 1,2,4-triazole, including those related to 2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid, have been synthesized and characterized to explore their chemical properties and potential applications. Safonov et al. (2017) synthesized a series of novel 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts. These compounds were synthesized through interactions with various bases and analyzed using modern physical-chemical methods, indicating their potential as native drugs due to their unique structural features (Safonov, Panasenko, & Knysh, 2017).
Biological Activity
Research into the biological activities of 1,2,4-triazole derivatives, including those structurally related to this compound, has shown promising results. Salionov (2015) found that esters of 2-(4-R-5- (thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. These compounds could serve as intermediates for the synthesis of more complex biologically active molecules, highlighting their importance in drug development (Salionov, 2015).
Antimicrobial and Antioxidant Properties
Varma et al. (2006) isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata, demonstrating their lack of antimicrobial and antioxidant activity. However, the structural diversity of these compounds suggests potential for further modification and testing in various biological assays. This research contributes to understanding the complex chemistry and potential applications of phenylacetic acid derivatives in medicinal chemistry (Varma, Fatope, Marwah, Deadman, & Al-Rawahi, 2006).
Anticancer Activity
Compounds derived from 1,2,4-triazol-3-ylthioacetic acids have shown significant potential in anticancer research. He et al. (2010) developed triazole-based histone deacetylase inhibitors (HDACIs) that suppress pancreatic cancer cell growth in vitro, demonstrating the potential of triazol-4-ylphenyl bearing hydroxamates in identifying new cancer therapies. This research highlights the versatility of triazole derivatives in the development of novel anticancer agents (He, Chen, Chen, Ougolkov, Zhang, Billadeau, & Kozikowski, 2010).
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole ring, such as 2-(4h-1,2,4-triazol-3-ylthio)-2-phenylacetic acid, are known to interact with a variety of enzymes and receptors . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in the observed pharmacological effects .
Biochemical Pathways
1,2,4-triazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related 1,2,4-triazole derivatives .
Result of Action
Based on the known activities of related 1,2,4-triazole derivatives, it can be inferred that this compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Action Environment
It is known that the biological activity of 1,2,4-triazole derivatives can be influenced by their chemical structure and the presence of different substituents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)8(7-4-2-1-3-5-7)16-10-11-6-12-13-10/h1-6,8H,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYOJXIOCFFONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2716990.png)

![(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2716994.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2716995.png)


![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)
![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)


